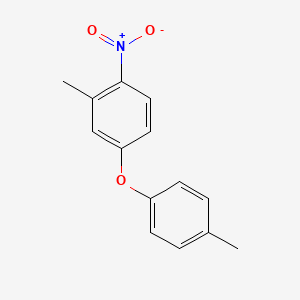
2-Methyl-1-nitro-4-(p-tolyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-nitro-4-(p-tolyloxy)benzene is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzene, featuring a nitro group, a methyl group, and a p-tolyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitro-4-(p-tolyloxy)benzene typically involves nitration and etherification reactions. One common method involves the nitration of 2-methyl-4-hydroxybenzene followed by etherification with p-tolyl chloride under basic conditions. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, and a base such as sodium hydroxide for the etherification step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-nitro-4-(p-tolyloxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-methyl-1-amino-4-(p-tolyloxy)benzene, while oxidation can produce various carboxylic acids and ketones .
Aplicaciones Científicas De Investigación
2-Methyl-1-nitro-4-(p-tolyloxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-nitro-4-(p-tolyloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrotoluene: Similar structure but lacks the p-tolyloxy group.
2-Nitrotoluene: Similar structure but the nitro group is in a different position.
4-Methylnitrobenzene: Similar structure but lacks the p-tolyloxy group
Uniqueness
2-Methyl-1-nitro-4-(p-tolyloxy)benzene is unique due to the presence of both a nitro group and a p-tolyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-methyl-4-(4-methylphenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H13NO3/c1-10-3-5-12(6-4-10)18-13-7-8-14(15(16)17)11(2)9-13/h3-9H,1-2H3 |
Clave InChI |
AGCNCURAHXMWOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















